![molecular formula C9H13F2NO4 B6259247 1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid CAS No. 1822549-84-7](/img/no-structure.png)
1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid
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Overview
Description
“1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid” is a chemical compound with the CAS Number: 1822549-84-7 . It has a molecular weight of 237.2 . The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis .
Synthesis Analysis
The compound can be synthesized using the reagent di-tert-butyl-iminodicarboxylate . This reagent affords a doubly BOC-protected source of NH − 2, which can be N -alkylated . The approach is complementary to the Gabriel synthesis of amines .Molecular Structure Analysis
The InChI code for the compound is 1S/C9H13F2NO4/c1-8(2,3)16-7(15)12-4-9(10,11)5(12)6(13)14/h5H,4H2,1-3H3,(H,13,14) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 237.2 . More detailed physical and chemical properties could not be found in the search results.Scientific Research Applications
Molecular Simulation
This compound is used in molecular simulations to understand the formation of N-tert-Butoxy-Carboynl Anyhydride . The thermodynamic feasibility of the processes was investigated to augment work in the laboratory . The spontaneity of the reactions to form stable NCAs’ was found to increase with peptide length .
Bio-organic Synthesis
The compound has a large number of applications in bio-organic synthesis . It is used in the formation of NCA from the precursor structures using their thermodynamic parameters .
Tissue Engineering
It is also used in tissue engineering . The compound’s properties make it suitable for creating structures that can mimic the behavior of tissues in the human body .
Peptide Synthesis
The compound is used in peptide synthesis . It is used as a starting material in dipeptide synthesis with commonly used coupling reagents .
Biomaterials
There is a growing interest in NCAs’ that stems from applications of their polymers in biomaterials . Some of these applications from the homo and co-polypeptides include preparation of drug delivery, synthetic wool or wool substitutes and tissue scaffolding .
Drug Delivery
As mentioned above, the compound is used in the preparation of drug delivery systems . This is due to its ability to form stable structures that can carry drugs to specific parts of the body .
Mechanism of Action
Target of Action
The tert-butoxycarbonyl (boc) group is commonly used as a protecting group for amines in organic synthesis .
Mode of Action
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group protects the amine during the reaction and can be removed afterwards with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Pharmacokinetics
The properties of the compound, such as its molecular weight (2372 g/mol) , could influence its pharmacokinetics.
Result of Action
The use of the boc group in protecting amines can influence the outcomes of organic synthesis reactions .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of “1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid”. For instance, the addition and removal of the BOC group are carried out under specific conditions of temperature and pH .
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid involves the protection of the carboxylic acid group, followed by the introduction of the difluoroazetidine ring and subsequent deprotection of the carboxylic acid group.", "Starting Materials": ["2,2,2-trifluoroacetic acid", "tert-butanol", "thionyl chloride", "triethylamine", "3-amino-1,1-difluoropropane", "diisopropylethylamine", "N,N'-dicyclohexylcarbodiimide", "dimethylformamide", "hydrochloric acid", "sodium hydroxide", "sodium bicarbonate", "ethyl acetate", "brine"], "Reaction": ["1. Protection of the carboxylic acid group by reaction with tert-butanol and thionyl chloride in the presence of triethylamine to yield tert-butyl 2,2,2-trifluoroacetate.", "2. Introduction of the difluoroazetidine ring by reaction of 3-amino-1,1-difluoropropane with tert-butyl 2,2,2-trifluoroacetate in the presence of diisopropylethylamine and N,N'-dicyclohexylcarbodiimide to yield 1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid tert-butyl ester.", "3. Deprotection of the carboxylic acid group by treatment with hydrochloric acid in dimethylformamide to yield 1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid.", "4. Purification of the product by extraction with ethyl acetate and washing with sodium hydroxide and sodium bicarbonate solutions, followed by drying over magnesium sulfate and concentration under reduced pressure.", "5. Recrystallization of the product from ethyl acetate/hexanes or another suitable solvent to yield pure 1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid."] } | |
CAS RN |
1822549-84-7 |
Product Name |
1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid |
Molecular Formula |
C9H13F2NO4 |
Molecular Weight |
237.2 |
Purity |
95 |
Origin of Product |
United States |
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